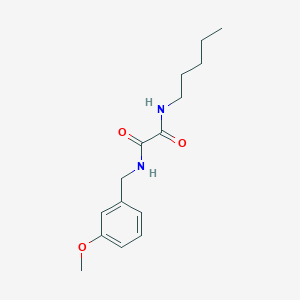
N1-(3-methoxybenzyl)-N2-pentyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-methoxybenzyl)-N2-pentyloxalamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a methoxybenzyl group and a pentyloxalamide moiety, which contribute to its distinct chemical behavior.
Mecanismo De Acción
Target of Action
N1-(3-methoxybenzyl)-N2-pentyloxalamide, also known as a macamide, primarily targets the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the breakdown of endocannabinoids, which are compounds in the body that play a crucial role in various physiological processes such as pain sensation, mood, and sleep .
Mode of Action
The compound interacts with its target, FAAH, by inhibiting its activity . This inhibition prevents the breakdown of endocannabinoids, thereby increasing their levels in the body . The increased endocannabinoid levels can enhance the activation of cannabinoid receptors, leading to the modulation of various physiological processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endocannabinoid system . By inhibiting FAAH, the compound indirectly affects the downstream signaling of cannabinoid receptors. The exact downstream effects can vary depending on the specific endocannabinoid involved and the type of cannabinoid receptor being activated .
Pharmacokinetics
Studies on similar compounds suggest that macamides have a slow absorption and elimination rate . The highest distribution of these compounds after absorption was found in the stomach, followed by the lung . These properties may influence the compound’s bioavailability and its ability to reach its target, FAAH .
Result of Action
The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels. This can result in enhanced activation of cannabinoid receptors and modulation of various physiological processes. The exact molecular and cellular effects can vary depending on the specific endocannabinoid and cannabinoid receptor involved .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially affect the compound’s stability and its interaction with faah .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methoxybenzyl)-N2-pentyloxalamide typically involves the reaction of 3-methoxybenzylamine with pentyloxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N1-(3-methoxybenzyl)-N2-pentyloxalamide undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl group can undergo electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include methoxybenzaldehyde, methoxybenzoic acid, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N1-(3-methoxybenzyl)-N2-pentyloxalamide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and neuroprotective effects.
Industry: It is utilized in the development of new materials and chemical processes, particularly in the field of organic electronics and photonics.
Comparación Con Compuestos Similares
Similar Compounds
- N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide
- N1-(3-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide
- N1-(3-methoxybenzyl)-N2-(p-tolyl)oxalamide
Uniqueness
N1-(3-methoxybenzyl)-N2-pentyloxalamide stands out due to its unique combination of a methoxybenzyl group and a pentyloxalamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets highlights its versatility compared to similar compounds.
Propiedades
IUPAC Name |
N'-[(3-methoxyphenyl)methyl]-N-pentyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-4-5-9-16-14(18)15(19)17-11-12-7-6-8-13(10-12)20-2/h6-8,10H,3-5,9,11H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEPFZXFMBVYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(=O)NCC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
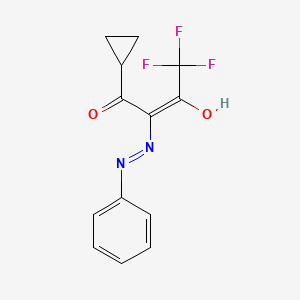
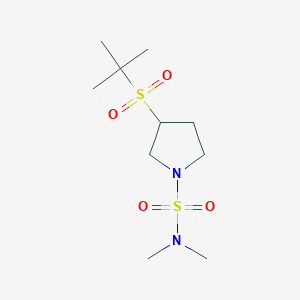
![(5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2811395.png)
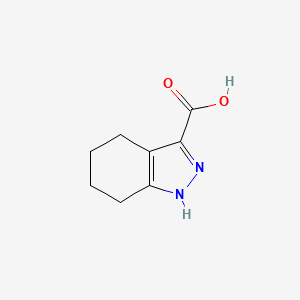
![2-Chloro-N-[4-methyl-2-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B2811398.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2811399.png)
![Methyl 2-(4-(tert-butyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2811401.png)


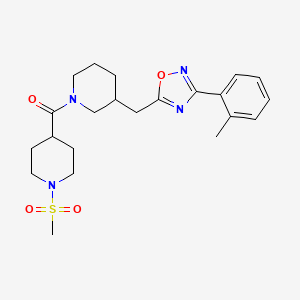


![1-[1-(2,4-Dichlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2811412.png)
![4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2811413.png)
